molecular formula C22H19NO2 B156005 3,4-Dibenzyloxyphenylacetonitrile CAS No. 1699-60-1

3,4-Dibenzyloxyphenylacetonitrile

Cat. No.: B156005
CAS No.: 1699-60-1
M. Wt: 329.4 g/mol
InChI Key: JVNGVPICFBYTGS-UHFFFAOYSA-N
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Description

3,4-Dibenzyloxyphenylacetonitrile is an organic compound with the molecular formula C22H19NO2. It is characterized by the presence of two benzyloxy groups attached to a phenyl ring, which is further connected to an acetonitrile group. This compound is known for its applications in various fields, including synthetic chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibenzyloxyphenylacetonitrile typically involves the reaction of 3,4-dihydroxybenzaldehyde with benzyl bromide in the presence of a base to form 3,4-dibenzyloxybenzaldehyde. This intermediate is then subjected to a cyanation reaction using a suitable cyanating agent, such as sodium cyanide, to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibenzyloxyphenylacetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4-Dibenzyloxyphenylacetonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dibenzyloxyphenylacetonitrile involves its interaction with specific molecular targets. The benzyloxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The nitrile group can also participate in various biochemical reactions, contributing to the compound’s overall effect .

Comparison with Similar Compounds

  • 3,4-Dimethoxyphenylacetonitrile
  • 3,4-Dihydroxyphenylacetonitrile
  • 3,4-Difluorophenylacetonitrile

Comparison: 3,4-Dibenzyloxyphenylacetonitrile is unique due to the presence of benzyloxy groups, which can significantly alter its chemical properties and reactivity compared to similar compounds. These groups can enhance the compound’s lipophilicity and influence its interaction with biological targets, making it distinct in its applications and effects .

Properties

IUPAC Name

2-[3,4-bis(phenylmethoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2/c23-14-13-18-11-12-21(24-16-19-7-3-1-4-8-19)22(15-18)25-17-20-9-5-2-6-10-20/h1-12,15H,13,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVNGVPICFBYTGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC#N)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374138
Record name [3,4-Bis(benzyloxy)phenyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1699-60-1
Record name [3,4-Bis(benzyloxy)phenyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1699-60-1
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Synthesis routes and methods

Procedure details

A mixture consisting of one mole (149 g) of 4,5-dihydroxyphenylacetonitrile prepared in stage 1, two moles of potassium carbonate (276 g) and 2.2 moles (278.5 g) of benzyl chloride in 745 ml of dimethylformamide is heated to 105°-110° C. for approximately 30 minutes. At the end of the reaction, the reaction mixture is diluted with 2.5 kg of a mixture of ice and water, and is neutralized with hydrochloric acid while being briskly stirred. The expected product, which has precipitated, is filtered off, washed with water, and is again mixed into a paste with ethanol and then with isopropyl:ether.
Quantity
149 g
Type
reactant
Reaction Step One
Quantity
276 g
Type
reactant
Reaction Step Two
Quantity
278.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
745 mL
Type
solvent
Reaction Step Five
[Compound]
Name
mixture
Quantity
2.5 kg
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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